molecular formula C19H16N4O B8235405 (4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B8235405
M. Wt: 316.4 g/mol
InChI Key: GTEOJYGNMFDLPG-KCRKGURFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an azo dye with the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Disperse Yellow 7 is primarily used in the textile industry for dyeing synthetic fibers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disperse Yellow 7 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, typically aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a coupling component, such as N,N-dimethylaniline, under alkaline conditions to form the azo dye .

Industrial Production Methods

In industrial settings, the production of Disperse Yellow 7 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is isolated through filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

Disperse Yellow 7 undergoes several types of chemical reactions, including:

    Reduction: The azo group can be reduced to form aromatic amines.

    Oxidation: The aromatic rings can undergo oxidation reactions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and zinc dust in acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Reduction: Aromatic amines such as aniline and N,N-dimethylaniline.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original dye.

Scientific Research Applications

Disperse Yellow 7 has a range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action for Disperse Yellow 7 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, resulting in the coloration of the material. In biological systems, the dye can interact with cellular components, potentially affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Disperse Yellow 3: Another azo dye with similar applications but different molecular structure.

    Disperse Orange 1: An azo dye with a different color and slightly different chemical properties.

    Disperse Red 1: A red azo dye used in similar applications but with different chromophoric groups.

Uniqueness

Disperse Yellow 7 is unique due to its specific molecular structure, which imparts its characteristic yellow color and specific dyeing properties. Its stability and compatibility with synthetic fibers make it a preferred choice in the textile industry .

Properties

IUPAC Name

(4E)-2-methyl-4-[(4-phenyldiazenylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,22H,1H3/b21-20?,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEOJYGNMFDLPG-KCRKGURFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N/NC2=CC=C(C=C2)N=NC3=CC=CC=C3)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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